molecular formula C19H16BrN3OS B2782529 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893993-03-8

2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2782529
CAS No.: 893993-03-8
M. Wt: 414.32
InChI Key: OZGHAAYVAGSPRQ-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide features a dihydroimidazothiazole core linked to a 4-bromophenyl group via an acetamide bridge. Its synthesis involves multi-step procedures, as outlined in . Key intermediates include ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide (compound 2) and acetohydrazide derivatives (compound 3), which are further functionalized to yield the target molecule . The 4-bromophenyl substituent and the partially saturated imidazothiazole ring contribute to its unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c20-15-5-1-13(2-6-15)11-18(24)21-16-7-3-14(4-8-16)17-12-23-9-10-25-19(23)22-17/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGHAAYVAGSPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[2,1-b]thiazole moiety.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted phenyl derivatives, while oxidation could lead to the formation of corresponding sulfoxides or sulfones.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br). The synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through the reaction of 2-aminothiazole with a suitable bromo ketone derivative under acidic or basic conditions.
  • Coupling with 4-Bromophenyl Acetic Acid : The imidazo[2,1-b]thiazole intermediate is coupled with 4-bromophenyl acetic acid using coupling reagents like EDCI in the presence of a base such as triethylamine.

These synthetic routes can be optimized for industrial production to enhance yield and purity, employing techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. Research has indicated that derivatives containing thiazole and imidazole rings often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For example, modifications in the N-aryl amide group linked to thiazole rings have been associated with enhanced antimalarial activity against Plasmodium falciparum strains .
  • Antimicrobial Properties : The presence of electron-withdrawing groups on the phenyl ring has been linked to improved antimicrobial potency .

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.

Reaction TypeDescription
Nucleophilic SubstitutionThe bromophenyl group can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
OxidationThe compound can undergo oxidation reactions at the imidazo[2,1-b]thiazole moiety.
ReductionReducing agents like lithium aluminum hydride can be used to modify the compound further.

Biological Studies

Research into the interactions of this compound with various biological targets is ongoing. The imidazo[2,1-b]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction could lead to various biological effects:

  • Anti-inflammatory Effects : Compounds similar to 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide have been noted for their ability to modulate inflammatory pathways.
  • Antimalarial Activity : As mentioned earlier, structural modifications have demonstrated promising results against malaria-causing parasites .

Industrial Applications

In addition to its research applications, this compound may find uses in industrial settings where its unique properties can be harnessed for developing new materials or drugs.

Case Studies

While specific case studies on this exact compound may be limited due to its relatively recent emergence in research literature, numerous studies on related compounds provide insights into its potential applications:

  • Thiazole Derivatives in Anticancer Research : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. Results indicated that specific structural modifications significantly enhanced their anticancer efficacy .
  • Leishmanicidal Activity : Hybrid compounds containing thiazole structures have shown promising leishmanicidal activity against Leishmania infantum strains in vitro, demonstrating low toxicity towards mammalian cells while effectively reducing parasite survival .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Fluorophenyl Analog: Crystallographic and Electronic Differences

A structurally similar compound, 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (C24H18F2N4OS), replaces bromine with fluorine. Crystallographic data () reveal distinct dihedral angles between the imidazole system and attached rings (34.3° and 43.9° for fluorophenyl and pyridine, respectively), influencing molecular packing and hydrogen-bonding interactions (N13—H13⋯N6, 2.02 Å). The fluorine atom’s smaller size and higher electronegativity compared to bromine may alter binding affinities in biological systems .

Table 1: Halogen-Substituted Analog Comparison

Property Target Compound (Br) Fluorophenyl Analog (F)
Substituent 4-Bromophenyl 4-Fluorophenyl
Dihedral Angles (°) Not reported 34.3 (F-phenyl), 43.9 (pyridine)
Key Interactions N/A N-H⋯N hydrogen bond
Electronic Effects Electron-withdrawing Stronger electronegativity

Pyridazinone Derivatives: Divergent Receptor Targeting

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit mixed FPR1/FPR2 agonism (). Unlike the target compound’s imidazothiazole core, pyridazinone derivatives feature a 1,2-diazine ring, enabling calcium mobilization and chemotaxis in neutrophils. This highlights how heterocycle choice dictates receptor specificity and downstream effects .

Anti-HIV Imidazothiazole Derivatives: Role of Saturation

Compound 18 (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide) from shares the imidazothiazole moiety but lacks the 2,3-dihydro saturation. It inhibits HIV-1 assembly by targeting the PI(4,5)P2 binding pocket. The unsaturated imidazothiazole may enhance rigidity and binding to viral proteins, whereas saturation in the target compound could modulate solubility or metabolic stability .

Anticancer Acetamide Derivatives: Substituent Effects

Rao et al. () synthesized 2-(4-arylsubstituted-triazol-1-yl)-N-(4-(2-(thiazol-2-yl)benzo[d]thiazol-6-yl)phenyl)acetamides with anticancer activity. Replacing the dihydroimidazothiazole with a benzothiazole-thiazole hybrid and incorporating triazole substituents demonstrates how structural variations influence cytotoxicity and selectivity .

Antimicrobial Thiadiazole Derivatives: Core Heterocycle Impact

describes imidazo[2,1-b]-1,3,4-thiadiazoles with broad-spectrum antimicrobial activity.

Biological Activity

The compound 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromophenyl group, an imidazo[2,1-b]thiazole moiety, and an acetamide functional group, which together may confer distinct biological properties.

Chemical Structure and Synthesis

The molecular formula of the compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br). The synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b]thiazole Core : This can be achieved through the reaction of 2-aminothiazole with a suitable bromo ketone derivative.
  • Coupling with 4-Bromophenyl Acetic Acid : The imidazo[2,1-b]thiazole intermediate is coupled with 4-bromophenyl acetic acid using coupling reagents like EDCI in the presence of a base such as triethylamine.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. The imidazo[2,1-b]thiazole moiety in this compound is believed to interact with bacterial membranes or inhibit essential biosynthetic pathways. For example, studies have shown that derivatives of thiazole can block bacterial lipid biosynthesis, leading to effective antimicrobial action against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. For instance, compounds similar to 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

A comparative analysis of related compounds shows promising results:

Compound NameIC50 (µM)Cancer Cell Line
2-(4-fluorophenyl)-N-phenylacetamide52PC3
2-(4-bromophenyl)-N-(4-(6-methylimidazo[2,1-b]thiazol-5-yl)phenyl)acetamide80MCF7
N-(4-chlorophenyl)-N'-(4-pyridin-3-yl)urea40MCF7

The biological activity of 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is thought to involve its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety can modulate the activity of various enzymes and receptors involved in inflammatory responses and tumor growth. Molecular docking studies have provided insights into these interactions, suggesting that the compound may inhibit key signaling pathways associated with cancer progression .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antimicrobial efficacy against a range of pathogens using standard assay methods. Compounds were found to exhibit varying degrees of activity against both bacterial and fungal strains.
  • Anticancer Screening : In another study involving derivatives similar to this compound, several were screened against different cancer cell lines using the Sulforhodamine B assay. Results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, imidazo[2,1-b]thiazole intermediates can be synthesized via cyclization of thioamide precursors under reflux with solvents like dichloromethane or dimethylformamide (DMF). Catalysts such as triethylamine are critical for amide bond formation between the bromophenylacetamide and dihydroimidazothiazole moieties . Reaction temperature (60–80°C) and solvent polarity significantly impact yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying aromatic proton environments and heterocyclic connectivity. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (as in related imidazothiazole derivatives) provides definitive stereochemical confirmation .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer : MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorometric assays targeting α-glucosidase or kinases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include solvent (e.g., DMF vs. THF), catalyst loading (triethylamine or DMAP), and temperature. For instance, reports higher yields in DMF due to improved solubility of intermediates. Microwave-assisted synthesis may reduce reaction time and byproduct formation .

Q. What mechanistic insights exist for its antimicrobial activity, and how do structural features influence target binding?

  • Methodological Answer : The bromophenyl group enhances lipophilicity, promoting membrane penetration, while the dihydroimidazothiazole core may intercalate with bacterial DNA or inhibit topoisomerase IV. Molecular docking studies (using software like AutoDock) can predict interactions with enzyme active sites, validated by mutagenesis assays .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., serum concentration in cell cultures) or compound purity. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) is critical. Replicating studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) ensures comparability .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological membranes, while QSAR models correlate structural features (e.g., halogen substitution) with bioavailability .

Q. What structural modifications could enhance selectivity for cancer targets while reducing off-target effects?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to modulate electron density and improve target affinity. Replace the acetamide linker with sulfonamide or urea to alter hydrogen-bonding patterns. shows pyrazolo-imidazole derivatives with improved selectivity via such modifications .

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